2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL
Description
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is an organic compound with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol. This compound features a quinoline ring substituted with a nitro group and a thioether linkage to an ethan-1-ol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28g/mol |
IUPAC Name |
2-(5-nitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H10N2O3S/c14-6-7-17-10-4-3-9(13(15)16)8-2-1-5-12-11(8)10/h1-5,14H,6-7H2 |
InChI Key |
ICJBWBHLZDQWFT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL typically involves the reaction of 5-nitro-8-quinoline thiol with an appropriate alkylating agent such as 2-chloroethanol under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder in acidic conditions, catalytic hydrogenation
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Esters, ethers
Scientific Research Applications
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-8-quinolylthio)ethan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
2-(5-Nitro-8-quinolylthio)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.
Uniqueness
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
